(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine
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Overview
Description
(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is an organic compound with the molecular formula C11H19N and a molecular weight of 165.28 g/mol . This compound is characterized by the presence of a cyclobutylmethyl group, a methyl group, and a 2-methylbut-3-yn-2-yl group attached to an amine functional group. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine typically involves the reaction of cyclobutylmethylamine with 2-methylbut-3-yn-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, electrophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylamines.
Reduction: Amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-amine: A structurally related compound with similar reactivity and applications.
2-Methyl-3-butyn-2-ol: Another related compound used in organic synthesis and as a precursor in chemical reactions.
Uniqueness
(Cyclobutylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-N,2-dimethylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H19N/c1-5-11(2,3)12(4)9-10-7-6-8-10/h1,10H,6-9H2,2-4H3 |
InChI Key |
OJXIMEOOCILYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)CC1CCC1 |
Origin of Product |
United States |
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